molecular formula C9H7NO6 B14727331 2-(4-Nitrobenzoyl)oxyacetic acid CAS No. 10414-66-1

2-(4-Nitrobenzoyl)oxyacetic acid

Cat. No.: B14727331
CAS No.: 10414-66-1
M. Wt: 225.15 g/mol
InChI Key: YRGMINIXMDBKSF-UHFFFAOYSA-N
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Description

2-(4-Nitrobenzoyl)oxyacetic acid is an organic compound characterized by the presence of a nitrobenzoyl group attached to an oxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrobenzoyl)oxyacetic acid typically involves the reaction of 4-nitrobenzoic acid with glyoxylic acid. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrobenzoyl)oxyacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Nitrobenzoyl)oxyacetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(4-Nitrobenzoyl)oxyacetic acid involves its interaction with biological molecules through its nitro and carboxyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The carboxyl group can form hydrogen bonds with target proteins, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Nitrobenzoyl)oxyacetic acid is unique due to the presence of both the nitrobenzoyl and oxyacetic acid moieties, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

10414-66-1

Molecular Formula

C9H7NO6

Molecular Weight

225.15 g/mol

IUPAC Name

2-(4-nitrobenzoyl)oxyacetic acid

InChI

InChI=1S/C9H7NO6/c11-8(12)5-16-9(13)6-1-3-7(4-2-6)10(14)15/h1-4H,5H2,(H,11,12)

InChI Key

YRGMINIXMDBKSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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